1,1'-(5-Chloropent-1-ene-4,4-diyl)dibenzene
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Overview
Description
1,1’-(5-Chloropent-1-ene-4,4-diyl)dibenzene is a chemical compound characterized by the presence of a chlorinated pentene chain linked to two benzene rings
Preparation Methods
The synthesis of 1,1’-(5-Chloropent-1-ene-4,4-diyl)dibenzene typically involves the chlorination of pentene followed by a coupling reaction with benzene derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
1,1’-(5-Chloropent-1-ene-4,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to form alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines, resulting in the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’-(5-Chloropent-1-ene-4,4-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing, with some studies exploring its use in drug development.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-(5-Chloropent-1-ene-4,4-diyl)dibenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,1’-(5-Chloropent-1-ene-4,4-diyl)dibenzene can be compared with other similar compounds such as:
1,1’-(but-1-ene-4,4-diyl)dibenzene: This compound has a shorter carbon chain and lacks the chlorine atom, resulting in different chemical properties and reactivity.
5-chloropent-1-ene: This compound is a simpler structure with only one benzene ring and a chlorinated pentene chain, making it less complex but still useful in various chemical reactions.
Properties
CAS No. |
61323-44-2 |
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Molecular Formula |
C17H17Cl |
Molecular Weight |
256.8 g/mol |
IUPAC Name |
(1-chloro-2-phenylpent-4-en-2-yl)benzene |
InChI |
InChI=1S/C17H17Cl/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12H,1,13-14H2 |
InChI Key |
LDRVJBHDSBPPSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCl)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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